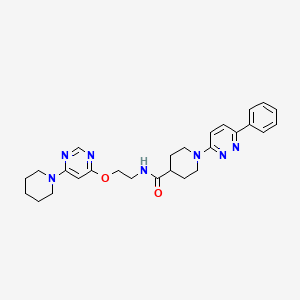
1-(6-phenylpyridazin-3-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-phenylpyridazin-3-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H33N7O2 and its molecular weight is 487.608. The purity is usually 95%.
BenchChem offers high-quality 1-(6-phenylpyridazin-3-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-phenylpyridazin-3-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Angiogenic and DNA Cleavage Properties
The molecule has been studied for its potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis. A series of derivatives were synthesized and tested using the chick chorioallantoic membrane (CAM) model. The derivatives exhibited significant anti-angiogenic activity and also showed DNA cleavage activities, suggesting potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Anticancer Properties
Derivatives of the molecule have shown promising anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, with some compounds outperforming the standard drug curcumin. The structure-activity relationship (SAR) analysis indicated that certain structural moieties, when attached to the main molecule, can enhance its anti-proliferative activities. Molecular docking studies suggested good binding affinity with Bcl-2 protein, a critical player in cell death regulation (Parveen et al., 2017).
Process Development for Central Nervous System Disorders
A scalable and facile synthetic process was established for a derivative of this molecule, identified as a novel Rho kinase inhibitor. This compound is under investigation for the treatment of central nervous system disorders. The optimized process involved acylation, deprotection, and salt formation, demonstrating the potential for large-scale production (Wei et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids. This inhibition can have various physiological implications, potentially in the regulation of blood pressure and inflammation. The research highlighted critical functional groups and structural modifications that enhanced potency and selectivity, providing a foundation for further development of therapeutic agents (Thalji et al., 2013).
Inhibition of PCSK9
Compounds from this chemical series were identified as small molecule inhibitors of PCSK9 mRNA translation, a mechanism relevant to cholesterol metabolism and cardiovascular diseases. The series showed improved potency and pharmacokinetic properties over earlier lead structures, indicating potential therapeutic applications (Londregan et al., 2018).
Propriétés
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N7O2/c35-27(28-13-18-36-26-19-25(29-20-30-26)33-14-5-2-6-15-33)22-11-16-34(17-12-22)24-10-9-23(31-32-24)21-7-3-1-4-8-21/h1,3-4,7-10,19-20,22H,2,5-6,11-18H2,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCQZDHVXPYNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

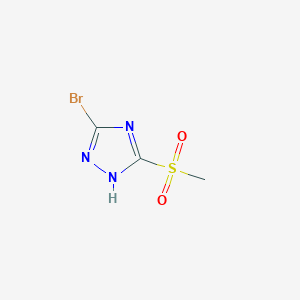
![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2627886.png)
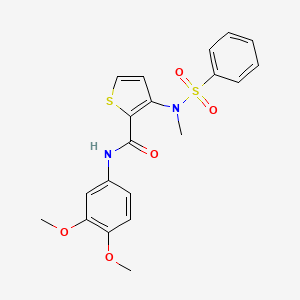
![N-(4-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2627888.png)
![N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2627890.png)
![4-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2627891.png)
![Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2627895.png)


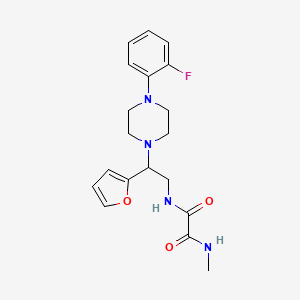
![2-Morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B2627902.png)
![N-(3-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627903.png)
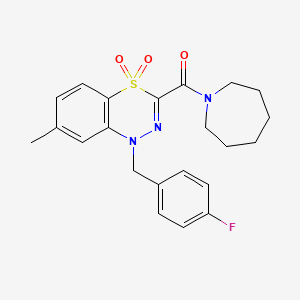
![4-(N,N-diethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2627906.png)